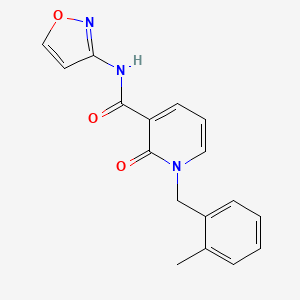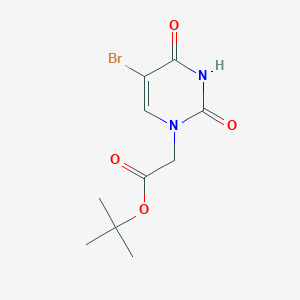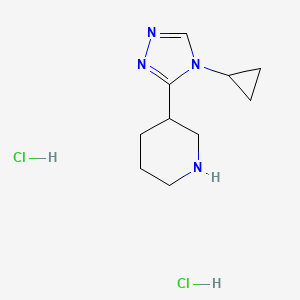
3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride” is a chemical compound with the molecular formula C10H18Cl2N4 . It is related to a class of compounds known as VHL inhibitors, which are used for the treatment of conditions such as anemia, ischemia, stroke, and damage to the cardiovascular system during ischemia .
科学的研究の応用
Synthesis and Bioactivity of Related Compounds
Synthesis and Crystal Structure Studies : A study conducted on the synthesis and crystal structure of a novel bioactive heterocycle related to antiviral drugs like Nevirapine, highlighting the importance of structural characterization for molecular modeling and biological study. This research demonstrates the relevance of synthesizing and studying novel compounds for potential applications in drug development, particularly in antiviral therapy (Thimmegowda et al., 2009).
Antibacterial Agents : The creation of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine compounds and their integration into fluoroquinolones to enhance antibacterial activity against multidrug-resistant strains showcases the potential of structural modifications in existing drug frameworks to address antibiotic resistance, indicating a possible area of application for similar compounds (Huang et al., 2010).
Antimicrobial and Anticancer Activities : Research involving the synthesis of new 1,2,4-triazole derivatives demonstrated that these compounds possess significant antimicrobial and, in some cases, anticancer activities. This suggests the utility of similar structural motifs in developing new therapeutic agents with potential applications in treating infections and cancer (Bektaş et al., 2007).
Enantioselective Synthesis for CGRP Receptor Inhibition : The development of a potent CGRP receptor antagonist through a convergent, stereoselective synthesis highlights the role of enantioselective processes in creating highly specific and effective therapeutic agents, illustrating another potential application area for complex heterocyclic compounds (Cann et al., 2012).
作用機序
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves the reaction of 4-cyclopropyl-1,2,4-triazole-3-amine with piperidine in the presence of a suitable solvent and reagents to form the desired product. The dihydrochloride salt is then formed by reacting the product with hydrochloric acid.", "Starting Materials": [ "4-cyclopropyl-1,2,4-triazole-3-amine", "Piperidine", "Suitable solvent", "Reagents" ], "Reaction": [ "Step 1: Dissolve 4-cyclopropyl-1,2,4-triazole-3-amine in a suitable solvent.", "Step 2: Add piperidine to the solution and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.", "Step 4: Dissolve the product in hydrochloric acid and evaporate to dryness to obtain the dihydrochloride salt." ] } | |
CAS番号 |
1305712-63-3 |
分子式 |
C10H17ClN4 |
分子量 |
228.72 g/mol |
IUPAC名 |
3-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C10H16N4.ClH/c1-2-8(6-11-5-1)10-13-12-7-14(10)9-3-4-9;/h7-9,11H,1-6H2;1H |
InChIキー |
DYMGBJRZVIKTSP-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)C2=NN=CN2C3CC3.Cl.Cl |
正規SMILES |
C1CC(CNC1)C2=NN=CN2C3CC3.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrimido[4,5-d][1,3]diazin-2-amine](/img/structure/B2973757.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2973758.png)

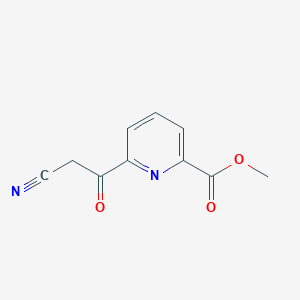
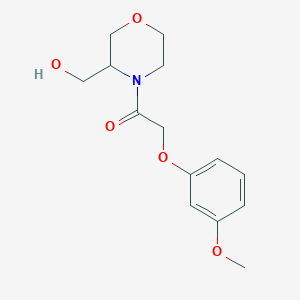
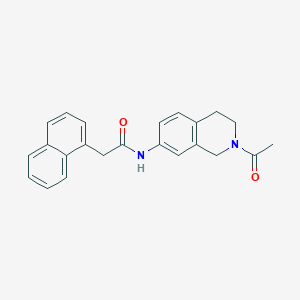
![N'-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-2,4-dimethylbenzohydrazide](/img/structure/B2973767.png)

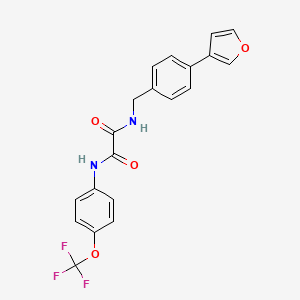

![N-(5-((2,5-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2973774.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2973777.png)
